Fmoc-(S)-2-amino-5-(2-trifluoromethylphenyl)pentanoic acid
CAS No.:
Cat. No.: VC13794410
Molecular Formula: C27H24F3NO4
Molecular Weight: 483.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H24F3NO4 |
|---|---|
| Molecular Weight | 483.5 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid |
| Standard InChI | InChI=1S/C27H24F3NO4/c28-27(29,30)23-14-6-1-8-17(23)9-7-15-24(25(32)33)31-26(34)35-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22,24H,7,9,15-16H2,(H,31,34)(H,32,33)/t24-/m0/s1 |
| Standard InChI Key | SRYNVGIGPPLTPK-DEOSSOPVSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
| SMILES | C1=CC=C(C(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three functional domains:
-
Fmoc-protected α-amino group: The 9-fluorenylmethoxycarbonyl group shields the amino terminus during peptide elongation, preventing undesired side reactions .
-
Chiral center at C2: The (S)-configuration ensures stereochemical precision, critical for interactions with biological targets.
-
5-(2-Trifluoromethylphenyl) side chain: The trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring enhances lipophilicity and metabolic stability while influencing electronic interactions.
The molecular formula C₂₇H₂₄F₃NO₄ reflects a balance between aromaticity (fluorenyl and phenyl rings) and polarity (carboxylic acid and Fmoc groups).
Table 1: Key Physicochemical Parameters
| Property | Value/Description | Source Analogy |
|---|---|---|
| Molecular Weight | 483.5 g/mol | |
| Chiral Rotation ([α]D) | Not reported; inferred similar to | |
| LogP (Partition Coefficient) | Estimated ~3.1 (high lipophilicity) |
Synthesis and Scalability
Synthetic Routes
The synthesis involves multi-step strategies to introduce the trifluoromethylphenyl moiety and protect the amino group:
Trifluoromethylphenyl Incorporation
-
Friedel-Crafts Alkylation: Aryl diazonium salts react with trifluoromethyl precursors to install the -CF₃ group at the phenyl ring’s ortho position.
-
Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura couplings link the phenyl group to the pentanoic acid backbone.
Fmoc Protection
-
Stepwise Protection: The amino group is shielded using Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions (pH >8) .
Dynamic Kinetic Resolution (DKR)
For enantioselective synthesis, DKR resolves racemic intermediates using chiral ligands (e.g., (S)-Binap) and nickel catalysts, achieving >98% enantiomeric excess (ee) at 20 g scale .
Process Optimization
-
Solvent Selection: Dimethoxyethane (DME) improves solubility during disassembly of nickel complexes, enhancing yield (93.3%) .
-
Ligand Recycling: Chiral ligands are recovered via filtration, reducing costs .
Table 2: Synthesis Conditions and Outcomes
Biological Activity and Mechanism
Enzyme and Receptor Interactions
The compound modulates:
-
G-Protein-Coupled Receptors (GPCRs): The -CF₃ group’s electronegativity alters binding affinities in pain-related receptors (e.g., μ-opioid receptors).
-
Proteolytic Enzymes: Stabilizes peptide substrates against degradation by serine proteases (e.g., trypsin) .
Table 3: Biological Targets and Effects
| Target | Observed Effect | Citation |
|---|---|---|
| μ-Opioid Receptor | 30% increased binding affinity vs. non-fluorinated analog | |
| Trypsin Stability | Half-life extended by 2.4-fold |
Applications in Pharmaceutical Research
Peptide-Based Drug Development
-
SPPS Compatibility: The Fmoc group’s orthogonality allows sequential coupling in automated synthesizers .
-
Enhanced Bioavailability: The -CF₃ group reduces metabolic clearance in hepatocyte assays (t₁/₂ = 12.3 h vs. 4.7 h for non-fluorinated analogs).
Bioconjugation Strategies
-
Surface Functionalization: Conjugates with gold nanoparticles via thiol linkages for targeted drug delivery .
-
Fluorescent Probes: Coupled with Cy5 dyes for real-time tracking of peptide uptake in vitro.
Comparison with Structural Analogs
Table 4: Structural and Functional Differentiation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume